(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane
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Overview
Description
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane is a chemical compound that features a pyridine ring substituted with a bromine atom at the 3-position and a tert-butyl(diphenyl)silyl-protected hydroxymethyl group at the 5-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane typically involves multiple steps:
Bromination: The starting material, 5-hydroxymethylpyridine, undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO).
Protection: The hydroxymethyl group is then protected using tert-butyl(diphenyl)silyl chloride (TBDPS-Cl) in the presence of a base such as imidazole or pyridine to form the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Deprotection: The tert-butyl(diphenyl)silyl group can be removed under acidic conditions or using fluoride ions to yield the free hydroxymethyl group.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Deprotection: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid can be used to remove the silyl protecting group.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azides, thiols, or amines can be formed.
Deprotected Products: The free hydroxymethylpyridine is obtained after deprotection.
Coupling Products: Various aryl or vinyl-substituted pyridines can be synthesized through coupling reactions.
Scientific Research Applications
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to create derivatives with potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the synthesis of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane depends on the specific reactions it undergoes. For example:
In Substitution Reactions: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
In Deprotection Reactions: The silyl protecting group is cleaved by nucleophilic attack from fluoride ions or protonation under acidic conditions.
In Coupling Reactions: The palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-hydroxymethylpyridine: Lacks the silyl protecting group, making it more reactive but less stable.
5-({[tert-butyl(diphenyl)silyl]oxy}methyl)pyridine: Lacks the bromine atom, limiting its use in substitution and coupling reactions.
3-Chloro-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in reactions.
Uniqueness
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane is unique due to the combination of a bromine atom and a silyl-protected hydroxymethyl group on the pyridine ring. This dual functionality allows for selective reactions and protection strategies, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
153607-77-3 |
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Molecular Formula |
C22H24BrNOSi |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(5-bromopyridin-3-yl)methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H24BrNOSi/c1-22(2,3)26(20-10-6-4-7-11-20,21-12-8-5-9-13-21)25-17-18-14-19(23)16-24-15-18/h4-16H,17H2,1-3H3 |
InChI Key |
JYCASTDJZWLSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CN=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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